molecular formula C9H19O4S- B1259573 2,6-Dimethylheptyl sulfate

2,6-Dimethylheptyl sulfate

Cat. No. B1259573
M. Wt: 223.31 g/mol
InChI Key: LICTUMJMBMBMQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethylheptyl sulfate is an organosulfate oxoanion that is the conjugate base of 2,6-dimethylheptyl hydrogen sulfate. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a 2,6-dimethylheptyl hydrogen sulfate.

Scientific Research Applications

Marine Biology and Ecology

2,6-Dimethylheptyl sulfate has been identified in various marine organisms, playing a role in their biochemical processes. For instance, it was isolated from a marine ascidian from Policitor adriaticus Drasche, indicating its presence in marine life forms (Rosa et al., 1997). Additionally, its presence in the hepatopancreas of the ascidian Halocynthia roretzi and its antibacterial and antifungal properties suggest its ecological significance (Tsukamoto et al., 1994).

Chemical Ecology and Environmental Science

In the field of chemical ecology, 2,6-Dimethylheptyl sulfate has been noted for its role in interspecies interactions. It was isolated from Daphnia pulex and identified as a substance that induces morphological defense in the freshwater phytoplankton Scenedesmus gutwinskii (Yasumoto et al., 2006). This indicates its role in the defense mechanisms of phytoplankton against predators.

Biomedical and Pharmaceutical Research

The compound has shown potential in biomedical research, especially in exploring natural bioactive compounds. For example, studies on the Mediterranean ascidian Halocynthia papillosa isolated 2,6-Dimethylheptyl sulfate and identified its cytotoxic activity, suggesting possible applications in drug development (Aiello et al., 2000).

Toxicology and Environmental Health

Research on the metabolism of related compounds in sea urchins ingesting marine algae containing 2,6-dimethylnaphthalene highlights the environmental and toxicological significance of such compounds. This study sheds light on the biotransformation processes in marine organisms, which is essential for understanding environmental health and pollution (Malins & Roubal, 1982).

properties

Product Name

2,6-Dimethylheptyl sulfate

Molecular Formula

C9H19O4S-

Molecular Weight

223.31 g/mol

IUPAC Name

2,6-dimethylheptyl sulfate

InChI

InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/p-1

InChI Key

LICTUMJMBMBMQH-UHFFFAOYSA-M

SMILES

CC(C)CCCC(C)COS(=O)(=O)[O-]

Canonical SMILES

CC(C)CCCC(C)COS(=O)(=O)[O-]

synonyms

2,6-dimethylheptyl sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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